molecular formula C19H15F2N3O2S B2915267 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899759-21-8

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2915267
CAS No.: 899759-21-8
M. Wt: 387.4
InChI Key: HKIINKYFYOCMRX-UHFFFAOYSA-N
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Description

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O2S and its molecular weight is 387.4. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, and presenting relevant data.

Chemical Structure and Properties

The compound features several key structural components:

  • Fluorinated aromatic rings : These enhance lipophilicity and may influence bioactivity.
  • Dihydropyrazine core : A common motif in pharmacologically active compounds.
  • Thioether linkage : This may contribute to its reactivity and interaction with biological targets.

Structural Formula

C16H15F2N3OS\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{OS}

This formula indicates the presence of fluorine (F), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms, which are critical for its biological interactions.

Research indicates that the compound may exert its effects through various mechanisms, including:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against certain targets. For instance, it has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin production. The inhibitory concentration (IC50) values for related compounds indicate promising activity:

CompoundIC50 (µM)Biological Target
9a0.124 ± 0.077Mushroom Tyrosinase
9h0.098 ± 0.009Mushroom Tyrosinase
9g0.111 ± 0.021Mushroom Tyrosinase

These findings suggest that modifications to the N-phenyl acetamide functionality can significantly affect inhibitory potency.

Pharmacokinetics

The lipophilic nature of the fluorinated groups enhances the compound's absorption and distribution in biological systems. Preliminary studies suggest favorable pharmacokinetic profiles, although detailed studies are required for validation.

Study on Antitumor Activity

A recent study investigated the antitumor potential of a series of compounds structurally related to this compound. The results indicated that specific substitutions on the aromatic rings could enhance selectivity towards cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR).

Key Findings:

  • Selectivity : The compound displayed higher activity against EGFR-expressing HeLa cells compared to HepG2 cells.
  • Structure-Activity Relationship : Electron-withdrawing groups on the aniline ring were correlated with decreased antitumor activity.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other thiazole and acetamide derivatives, revealing that the unique combination of structural features in our compound may confer distinct biological activities.

Compound NameStructural FeaturesUnique Aspects
Compound AThiazole ringAntibacterial properties
Compound BOxadiazole ringNeuroprotective effects

Properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIINKYFYOCMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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